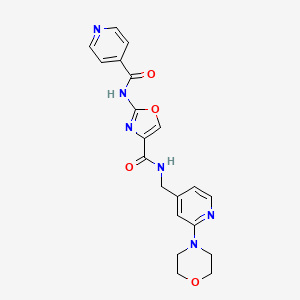
2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide, also known as IMR-1, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry.
Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have synthesized compounds with morpholine moieties and evaluated their antimicrobial activities. For instance, the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have demonstrated antimicrobial potential against various microbial strains. These compounds were obtained through several synthetic routes and showed good to moderate antimicrobial activity, indicating the potential utility of similar compounds in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Catalytic Applications
Compounds containing oxazole rings have been explored for their catalytic applications, especially in the context of gold catalysis. A study demonstrated the efficient modular synthesis of 2,4-disubstituted oxazoles using a gold-catalyzed oxidation strategy. This research highlights the role of bidentate ligands in tempering the reactivities of gold carbenes, opening new opportunities for oxidative gold catalysis in novel method development (Luo, Ji, Li, & Zhang, 2012).
Antitumor Activity
The synthesis and evaluation of compounds containing morpholino groups have also been linked to potential antitumor activities. For example, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its derivatives were synthesized and demonstrated significant inhibition of cancer cell proliferation. This suggests that structurally similar compounds could be explored for their antitumor properties, contributing to the development of new cancer therapies (Lu et al., 2017).
Propriétés
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c27-18(15-2-4-21-5-3-15)25-20-24-16(13-30-20)19(28)23-12-14-1-6-22-17(11-14)26-7-9-29-10-8-26/h1-6,11,13H,7-10,12H2,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMCSGQJGVQYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

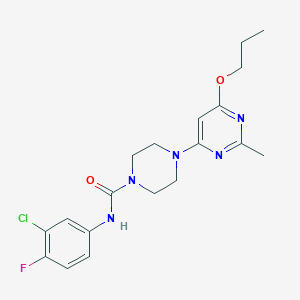
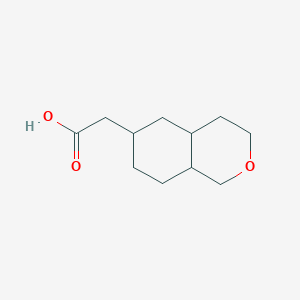

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2736981.png)
![2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole](/img/structure/B2736982.png)
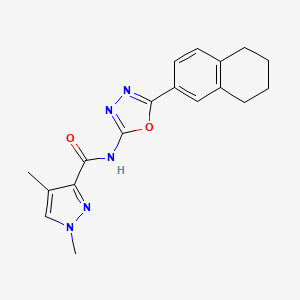
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)


![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)
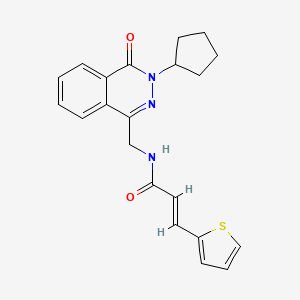
methanone](/img/structure/B2736997.png)
